molecular formula C21H18ClN3O B11002559 (6-chloro-1-methyl-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone

(6-chloro-1-methyl-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone

Cat. No.: B11002559
M. Wt: 363.8 g/mol
InChI Key: MNMZTCDZYOXCHT-UHFFFAOYSA-N
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Description

The compound (6-chloro-1-methyl-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone is a complex organic molecule that features both indole and beta-carboline moieties These structures are known for their biological activity and are often found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-chloro-1-methyl-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone typically involves multi-step organic reactions. The indole and beta-carboline components are synthesized separately and then coupled together. Common synthetic routes include:

    Fischer Indole Synthesis: This method is used to create the indole moiety by reacting phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Pictet-Spengler Reaction: This reaction forms the beta-carboline structure by condensing tryptamine with an aldehyde in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(6-chloro-1-methyl-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.

    Substitution: The chlorine atom in the indole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

(6-chloro-1-methyl-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-chloro-1-methyl-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone involves its interaction with various molecular targets. The indole and beta-carboline moieties can bind to proteins and enzymes, modulating their activity. This compound may also interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Known for its anticancer properties.

    Harmine: A beta-carboline alkaloid with psychoactive effects.

    6-chloro-1-methylindole: A simpler analog with similar reactivity.

Uniqueness

(6-chloro-1-methyl-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone: is unique due to its combined indole and beta-carboline structures, which confer a wide range of chemical reactivity and biological activity. This dual functionality makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H18ClN3O

Molecular Weight

363.8 g/mol

IUPAC Name

(6-chloro-1-methylindol-2-yl)-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone

InChI

InChI=1S/C21H18ClN3O/c1-24-19-11-14(22)7-6-13(19)10-20(24)21(26)25-9-8-16-15-4-2-3-5-17(15)23-18(16)12-25/h2-7,10-11,23H,8-9,12H2,1H3

InChI Key

MNMZTCDZYOXCHT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1C=C(C=C2)Cl)C(=O)N3CCC4=C(C3)NC5=CC=CC=C45

Origin of Product

United States

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